Nampt-IN-1 (LSN3154567): A Technical Whitepaper on its Discovery, Synthesis, and Biological Characterization
Nampt-IN-1 (LSN3154567): A Technical Whitepaper on its Discovery, Synthesis, and Biological Characterization
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the novel Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor, Nampt-IN-1, also known as LSN3154567. It details the discovery, mechanism of action, and biological evaluation of this potent and selective inhibitor, intended for professionals in the fields of oncology, metabolic diseases, and drug development.
Introduction: The Rationale for Targeting NAMPT
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and a substrate for various signaling enzymes like PARPs and sirtuins.[1] Many cancer cells exhibit a heightened metabolic rate and increased reliance on the NAD+ salvage pathway to sustain their rapid proliferation and survival.[1] Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this salvage pathway, catalyzing the conversion of nicotinamide to nicotinamide mononucleotide (NMN).[1] This dependency makes NAMPT a compelling therapeutic target for cancer treatment.
Nampt-IN-1 (LSN3154567) emerged from discovery efforts to identify potent and selective NAMPT inhibitors with an improved safety profile, particularly concerning the on-target toxicities of retinal and hematological adverse effects observed with earlier-generation inhibitors.
Synthesis and Chemical Properties
While a detailed, step-by-step synthesis protocol for Nampt-IN-1 (LSN3154567) is not publicly available in the reviewed literature, its chemical structure is known to be 2-hydroxy-2-methyl-N-{2-[(pyridin-3-yloxy)acetyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}propane-1-sulfonamide. The synthesis of structurally related sulfonamide and pyridine-ether containing compounds often involves multi-step sequences.
A plausible synthetic approach, based on general principles of organic chemistry and published syntheses of similar scaffolds, would likely involve the following key steps:
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Preparation of the Tetrahydroisoquinoline Core: Synthesis of the substituted 1,2,3,4-tetrahydroisoquinoline scaffold would be a crucial initial phase.
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Sulfonamide Formation: Coupling of a suitable sulfonating agent with the amino group of the tetrahydroisoquinoline.
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Amide Bond Formation: Acylation of the secondary amine within the tetrahydroisoquinoline ring with a pyridin-3-yloxy)acetyl moiety.
Further optimization of reaction conditions, including catalysts, solvents, and temperature control, would be necessary to achieve a high-yield and pure final product.
Biological Activity and Data Presentation
Nampt-IN-1 is a highly potent inhibitor of the NAMPT enzyme. Its biological activity has been characterized through a series of in vitro and in vivo studies, the results of which are summarized below.
In Vitro Activity
| Parameter | Value | Cell Lines / Conditions | Reference |
| NAMPT Enzymatic Inhibition (IC50) | 3.1 nM | Purified NAMPT enzyme | |
| Cellular NAD+ Depletion (IC50) | 1.8 nM | HCT116 cells | |
| Antiproliferative Activity (IC50) | 8.9 nM | HCT116 cells | |
| Antiproliferative Activity | Potent activity against a broad range of cancer cell lines | Various cancer cell lines |
In Vivo Pharmacokinetics and Efficacy
| Parameter | Value | Species / Model | Reference |
| Oral Bioavailability | 39% | Mice | |
| Peak Plasma Concentration (Cmax) | 57 nM (at 0.25 hours) | 2 mg/kg oral dose in mice | |
| Plasma Exposure | 195 nM*hour | 2 mg/kg oral dose in mice | |
| Terminal Elimination Half-life (t1/2) | 2.76 hours | Intravenous dose in mice | |
| Hepatic Clearance | 158.73 mL/min/kg | Intravenous dose in mice | |
| Volume of Distribution (Vd) | 7.1 L/kg | Intravenous dose in mice | |
| Target Engagement (TED50) | 2.0 mg/kg | Dose-dependent inhibition of NAD+ formation | |
| Tumor Growth Inhibition | Robust efficacy in multiple tumor models | NCI-H1155, Namalwa, and HT-1080 xenograft models |
Mechanism of Action and Signaling Pathways
Nampt-IN-1 exerts its anticancer effects by directly inhibiting the enzymatic activity of NAMPT. This inhibition disrupts the NAD+ salvage pathway, leading to a rapid depletion of intracellular NAD+ levels.
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Caption: Mechanism of action of Nampt-IN-1 in cancer cells.
The depletion of NAD+ has several downstream consequences:
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Inhibition of NAD+-dependent enzymes: Critical cellular processes that rely on enzymes like PARPs (involved in DNA repair) and sirtuins (involved in gene regulation and metabolism) are impaired.
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Disruption of Cellular Metabolism: Glycolysis, the central pathway for energy production in many cancer cells, is highly dependent on NAD+. Inhibition of NAMPT leads to a bottleneck in glycolysis, further stressing the cancer cells.
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Induction of Apoptosis: The culmination of metabolic stress and impaired DNA repair mechanisms triggers programmed cell death (apoptosis) in cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of Nampt-IN-1.
NAMPT Enzymatic Assay
This assay quantifies the inhibitory activity of Nampt-IN-1 against purified NAMPT enzyme.
Materials:
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Recombinant human NAMPT enzyme
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Nicotinamide (NAM)
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Phosphoribosyl pyrophosphate (PRPP)
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ATP
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Assay buffer (e.g., Tris-HCl buffer with MgCl2)
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Detection reagents (e.g., a coupled enzyme system to measure NMN production)
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96-well microplates
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Plate reader
Procedure:
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Prepare serial dilutions of Nampt-IN-1 in DMSO and then dilute further in assay buffer.
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Add a fixed amount of NAMPT enzyme to each well of a 96-well plate, except for the negative control wells.
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Add the diluted Nampt-IN-1 or vehicle control (DMSO) to the respective wells.
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Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15-30 minutes).
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Initiate the enzymatic reaction by adding a mixture of the substrates (NAM, PRPP, and ATP).
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Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).
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Stop the reaction and add the detection reagents according to the manufacturer's protocol.
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Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
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Calculate the percent inhibition for each concentration of Nampt-IN-1 and determine the IC50 value by fitting the data to a dose-response curve.
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Caption: Workflow for the NAMPT enzymatic assay.
Cellular Antiproliferation Assay
This assay determines the effect of Nampt-IN-1 on the growth and viability of cancer cell lines.
Materials:
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Cancer cell lines of interest
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Complete cell culture medium (e.g., RPMI-1640 or DMEM with FBS)
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Nampt-IN-1
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96-well cell culture plates
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Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
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Incubator (37°C, 5% CO2)
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Plate reader (luminometer or spectrophotometer)
Procedure:
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Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
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Prepare serial dilutions of Nampt-IN-1 in complete cell culture medium.
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Remove the existing medium from the cell plates and add the medium containing the various concentrations of Nampt-IN-1 or vehicle control.
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Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
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Add the cell viability reagent to each well according to the manufacturer's instructions.
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Incubate for the recommended time to allow for signal development.
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Measure the signal (luminescence or absorbance) using the appropriate plate reader.
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Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Tumor Xenograft Study
This study evaluates the antitumor efficacy of Nampt-IN-1 in a living organism.
Materials:
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Immunocompromised mice (e.g., nude or SCID mice)
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Cancer cell line for tumor implantation
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Nampt-IN-1 formulation for oral or intravenous administration
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Vehicle control
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Calipers for tumor measurement
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Animal housing and care facilities compliant with ethical guidelines
Procedure:
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Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
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Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
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Randomize the mice into treatment and control groups.
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Administer Nampt-IN-1 or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., once or twice daily by oral gavage).
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Measure tumor volume and body weight regularly (e.g., twice weekly) using calipers.
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Continue treatment for a specified duration or until tumors in the control group reach a predetermined size.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
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Calculate tumor growth inhibition (TGI) and assess the statistical significance of the results.
